Cas no 361169-02-0 (N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide)

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide is a synthetic compound with potential applications in organic synthesis. It features a unique structure that combines thieno[3,4-c]pyrazole and furan rings, providing enhanced stability and reactivity. This compound is well-suited for research and development efforts in the fields of drug discovery and materials science.
N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide structure
361169-02-0 structure
Product name:N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide
CAS No:361169-02-0
MF:C17H15N3O3S
MW:341.384302377701
CID:6179778
PubChem ID:4343610

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide
    • N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
    • ZINC00189442
    • N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
    • N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
    • SR-01000442732-1
    • AKOS024576346
    • F0396-0197
    • Oprea1_803624
    • IFLab1_001726
    • HMS1416O10
    • 361169-02-0
    • SR-01000442732
    • Inchi: 1S/C17H15N3O3S/c1-22-12-6-4-11(5-7-12)20-16(13-9-24-10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
    • InChI Key: QVMOKBRIIRUTPC-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(C1=CC=CO1)=O)N(C1C=CC(=CC=1)OC)N=2

Computed Properties

  • Exact Mass: 341.083
  • Monoisotopic Mass: 341.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.6A^2
  • XLogP3: 2.5

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0396-0197-20μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0396-0197-2mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0396-0197-10mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0396-0197-10μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0396-0197-5mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0396-0197-5μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0396-0197-20mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0396-0197-2μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0396-0197-3mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0396-0197-15mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
361169-02-0 90%+
15mg
$89.0 2023-05-17

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide Related Literature

Additional information on N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide

Introduction to N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide (CAS No. 361169-02-0)

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide, identified by its CAS number 361169-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by the presence of fused rings, which often endow them with unique pharmacological properties. The structural motif of this molecule integrates several key pharmacophoric elements, including a thiophene ring, a pyrazole ring, and a furan moiety, each contributing to its potential biological activity.

The< strong>thieno[3,4-c]pyrazole scaffold is particularly noteworthy due to its prevalence in medicinal chemistry literature. It has been extensively studied for its role in modulating various biological pathways, particularly those involving inflammation, immunomodulation, and anticancer mechanisms. The incorporation of a< strong>4-methoxyphenyl group into the molecular framework further enhances the compound's interactability with biological targets. This aromatic ring not only contributes to the overall lipophilicity of the molecule but also serves as a site for potential hydrogen bonding interactions with protein receptors.

The< strong>furan-2-carboxamide moiety represents another critical pharmacophore within this compound. The amide group is well-documented for its ability to engage in hydrogen bonding interactions, which can be crucial for binding affinity and specificity. Additionally, the furan ring introduces another level of structural complexity, which may influence both the solubility and metabolic stability of the compound. These features collectively make N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The< strong>thieno[3,4-c]pyrazole scaffold has been particularly highlighted for its versatility in generating bioactive molecules. Several derivatives have shown promising results in preclinical studies, demonstrating efficacy in models of inflammation and cancer. The presence of the< strong>4-methoxyphenyl group in N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide aligns it with this growing body of literature.

The< strong>furan-2-carboxamide component also plays a pivotal role in determining the compound's pharmacokinetic properties. Amides are known to exhibit moderate solubility in both water and organic solvents, which can be advantageous for formulation purposes. Furthermore, amide bonds are relatively stable under physiological conditions but can be metabolically cleaved by enzymes such as carboxylesterases and amidases. This metabolic profile suggests that N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide may exhibit a reasonable half-life and bioavailability upon administration.

The synthesis of this compound involves multiple steps that showcase the ingenuity of modern organic chemistry techniques. The construction of the< strong>thieno[3,4-c]pyrazole core requires careful selection of starting materials and reaction conditions to ensure high yield and purity. The introduction of the< strong>furan moiety is typically achieved through cyclization reactions or cross-coupling methodologies. Finally, the installation of the< strong>furan-2-carboxamide group often involves nucleophilic substitution or condensation reactions.

The chemical synthesis of N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylfuran-2-carboxamide necessitates an understanding of advanced synthetic strategies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) and transition-metal-mediated cyclizations. These techniques allow for the precise assembly of complex molecular architectures while maintaining functional group integrity.

The pharmacological evaluation of this compound has begun to reveal its potential therapeutic applications. Initial studies have suggested that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The< strong>furan moiety, in particular, has been implicated in interactions with enzymes such as lipoxygenases and cyclooxygenases (COX), which are central to inflammatory processes.

, preclinical data indicate that derivatives of thieno[3',4'-c]pyrazoles have shown promise in oncology research. The ability of these compounds to inhibit proliferation and induce apoptosis in cancer cell lines has been well-documented.














Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.